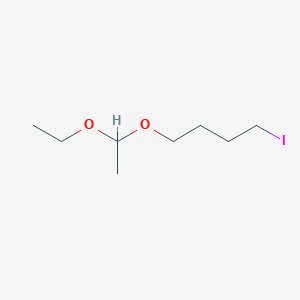
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile is a compound that belongs to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis
準備方法
The synthesis of 1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile typically involves the reaction of appropriate aziridine derivatives with specific reagents under controlled conditions. One common method includes the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach involves the addition of carbenes to imines or nitrenes to alkenes . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile undergoes various chemical reactions, primarily due to the high strain energy of the aziridine ring. Common reactions include:
Nucleophilic Ring-Opening Reactions: These reactions involve nucleophiles attacking the aziridine ring, leading to ring-opening and formation of alkylated products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: Substitution reactions often involve the replacement of the aziridine ring with other functional groups, facilitated by specific reagents and conditions.
Major products formed from these reactions depend on the type of nucleophile or reagent used. For instance, reactions with thiol groups can lead to the formation of thiol-alkylated products .
科学的研究の応用
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein disulfide isomerase (PDI) inhibitor, which could have implications in cancer treatment.
Materials Science: It is used as a crosslinker in polyurethane-based clearcoats for automotive applications, enhancing the wear resistance and chemical resistance of the coatings.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various nitrogen-containing compounds, including bioactive molecules.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile primarily involves its high reactivity due to the strain in the aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . In medicinal applications, the compound’s ability to inhibit protein disulfide isomerases (PDIs) is of particular interest. PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt the function of cancer cells .
類似化合物との比較
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as aziridine-2-carboxamide and aziridine-2-carboxylates . These compounds share the characteristic three-membered ring but differ in their functional groups and reactivity. For instance, aziridine-2-carboxamide is known for its anticancer activity, while aziridine-2-carboxylates are valuable intermediates in the synthesis of amino acid derivatives . The unique feature of this compound is its potential as a PDI inhibitor, which sets it apart from other aziridine derivatives .
特性
CAS番号 |
75985-27-2 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O2/c1-10-7(11-2)5-9-4-6(9)3-8/h6-7H,4-5H2,1-2H3 |
InChIキー |
GJMQNCDPARYMCK-UHFFFAOYSA-N |
正規SMILES |
COC(CN1CC1C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


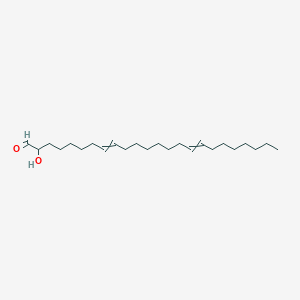

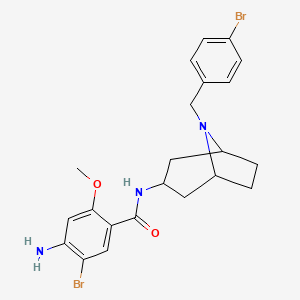
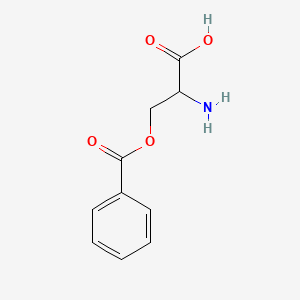
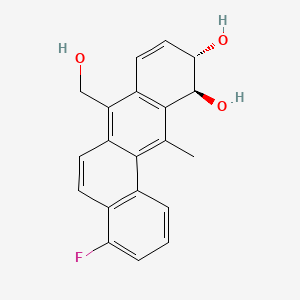
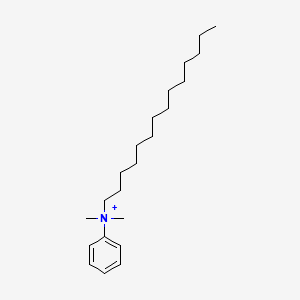
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
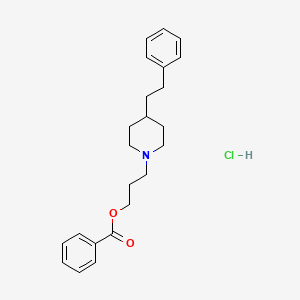
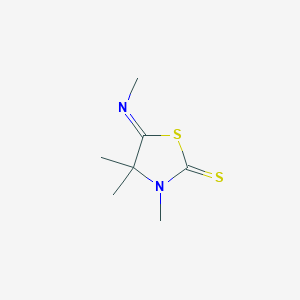

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
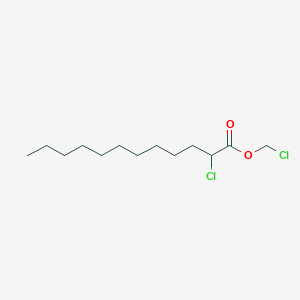
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
